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Compound of Interest

Compound Name: Pinocembrin-7-O-D-glucoside

Cat. No.: B8087144

Get Quote

Executive Summary
Pinocembrin-7-O-β-D-glucoside (PCBG) is the 7-O-glucosyl derivative of pinocembrin (5,7-

dihydroxyflavanone).[1] It is a critical bioactive marker found in medicinal plants such as

Penthorum chinense Pursh and Viscum articulatum. In drug development, PCBG is

investigated for its hepatoprotective, antifungal, and antioxidant properties.

Precise spectral identification (NMR, MS) is required to distinguish PCBG from its aglycone and

other glycosidic isomers (e.g., galactosides or 5-O-glucosides). This guide provides validated

spectral data, fragmentation logic, and isolation protocols to ensure rigorous identification.
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Property Detail

IUPAC Name

(2S)-5-hydroxy-2-phenyl-7-

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-

(hydroxymethyl)oxan-2-yl]oxy-2,3-

dihydrochromen-4-one

Common Name
Pinocembrin-7-O-β-D-glucoside;

Pinocembroside

CAS Number 75829-43-5

Molecular Formula C₂₁H₂₂O₉

Molecular Weight 418.39 g/mol

Aglycone Pinocembrin (5,7-Dihydroxyflavanone)

Sugar Moiety D-Glucose (attached at C-7)

Mass Spectrometry (MS) Analysis
Mass spectrometry is the primary method for rapid identification. PCBG exhibits a characteristic

fragmentation pattern dominated by the loss of the hexose moiety and subsequent Retro-Diels-

Alder (RDA) cleavage of the flavanone skeleton.

Ionization & Fragmentation Data
Ionization Mode: Electrospray Ionization (ESI), Negative Mode [M-H]⁻ is preferred for

sensitivity.

Parent Ion:

417.1 [M-H]⁻

Key Daughter Ions:

255.0 [Y₀]⁻: Base peak resulting from the neutral loss of the glucose moiety (162 Da). This
confirms the O-glycosidic linkage.

213: Loss of ketene (C₂H₂O) from the aglycone.
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151 (

): RDA fragment containing the A-ring.

103 (

): RDA fragment containing the B-ring (styrene fragment).

Fragmentation Pathway Diagram
The following diagram illustrates the collision-induced dissociation (CID) pathway used to

validate the structure.
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Figure 1: Proposed ESI-MS/MS fragmentation pathway of Pinocembrin-7-O-glucoside in

negative ion mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR offers definitive structural proof. The glycosylation at C-7 causes specific chemical shift

changes (glycosylation shift) compared to the aglycone: the C-7 signal shifts upfield slightly,

while the ortho protons (H-6, H-8) and carbons (C-6, C-8) shift downfield.

1H NMR Data (400/500 MHz, DMSO-d₆)
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The spectrum is characterized by the ABX system of the C-ring (flavanone), the meta-coupled

doublets of the A-ring, and the sugar signals.

Position δH (ppm) Multiplicity J (Hz)
Assignment
Logic

2 5.62 dd 12.5, 3.0
Flavanone C-ring

chiral center

3ax 3.28 dd 17.0, 12.5
Axial proton (C-

ring)

3eq 2.81 dd 17.0, 3.0
Equatorial proton

(C-ring)

6 6.16 d 2.0
A-ring (meta

coupling)

8 6.32 d 2.0
A-ring (meta

coupling)

2', 6' 7.51 m - B-ring (Ortho)

3', 4', 5' 7.40 - 7.45 m -
B-ring

(Meta/Para)

1'' 5.06 d 7.5
Anomeric proton

(β-configuration)

5-OH 12.05 s -
Chelated OH (H-

bonded to C=O)

13C NMR Data (100/125 MHz, DMSO-d₆)
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Position δC (ppm) Type Assignment Logic

4 196.9 C=O Carbonyl

2 78.5 CH C-ring chiral center

3 42.1 CH₂ C-ring methylene

5 162.8 C-OH A-ring (Chelated)

7 165.4 C-O-Glc Glycosylation site

9 162.5 C-O Junction carbon

6 96.8 CH

A-ring (shifted

downfield vs

aglycone)

8 95.6 CH

A-ring (shifted

downfield vs

aglycone)

10 103.2 C Junction carbon

1' 138.5 C B-ring quaternary

2', 6' 126.5 CH B-ring

3', 5' 128.5 CH B-ring

4' 128.3 CH B-ring

1'' 99.9 CH
Anomeric Carbon

(Glucose)

2''-6'' 60.5 - 77.0 CH/CH₂ Sugar backbone

Note: Chemical shifts may vary by ±0.2 ppm depending on concentration and temperature.

Experimental Isolation Protocol
To obtain high-purity PCBG for spectral analysis, the following isolation workflow is

recommended. This protocol is adapted from standard phytochemical extraction of Penthorum

chinense.
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Workflow Diagram
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Figure 2: Isolation workflow for Pinocembrin-7-O-glucoside from plant matrix.

Step-by-Step Methodology
Extraction: Pulverize dried aerial parts of Penthorum chinense (1 kg). Extract with 70%

Ethanol (3 x 5L) under reflux for 2 hours. Filter and concentrate the combined extracts in

vacuo to obtain a crude residue.

Partitioning: Suspend the crude residue in water (1L). Partition successively with Petroleum

Ether (to remove lipids) and Ethyl Acetate (EtOAc). Collect the EtOAc layer as it

concentrates the flavonoids.

Chromatography:

Step A (Silica Gel): Subject the EtOAc fraction to a silica gel column eluting with a gradient

of CHCl₃:MeOH (100:1 → 50:1 → 10:1).

Step B (Sephadex LH-20): Purify the flavonoid-rich sub-fractions using Sephadex LH-20

(eluent: MeOH) to remove chlorophyll and polymeric tannins.

Step C (Polishing): Final purification via semi-preparative HPLC (C18 column, MeOH/H₂O

gradient) yields Pinocembrin-7-O-glucoside as a white amorphous powder.

Validation: Verify purity using HPLC-DAD (280 nm) before spectral acquisition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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